![molecular formula C23H41NO4 B14234591 N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide CAS No. 258348-94-6](/img/structure/B14234591.png)
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as fatty amides, which are derivatives of fatty acids. This compound is characterized by the presence of an oxan-3-yl group attached to an octadecanamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide typically involves the reaction of octadecanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the production process.
化学反应分析
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.
作用机制
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the expression of pro-inflammatory cytokines and transcription factors, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
N-[(3S)-2,6-dioxooxan-3-yl]dodecanamide: A similar compound with a shorter carbon chain.
N-Stearoyl Phytosphingosine: Another fatty amide with similar structural features.
Uniqueness
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is unique due to its specific structural configuration and the presence of the oxan-3-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
258348-94-6 |
|---|---|
分子式 |
C23H41NO4 |
分子量 |
395.6 g/mol |
IUPAC 名称 |
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide |
InChI |
InChI=1S/C23H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20-18-19-22(26)28-23(20)27/h20H,2-19H2,1H3,(H,24,25)/t20-/m0/s1 |
InChI 键 |
XVSALFUUJHPYLW-FQEVSTJZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCC(=O)OC1=O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


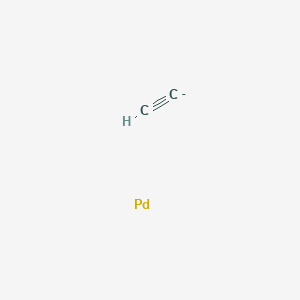

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

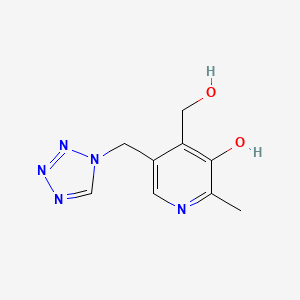
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
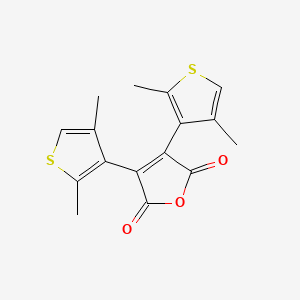
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
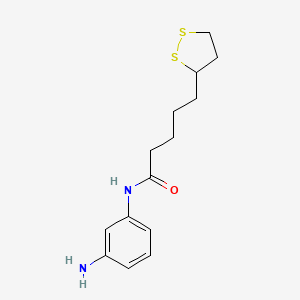
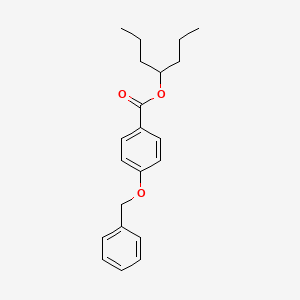

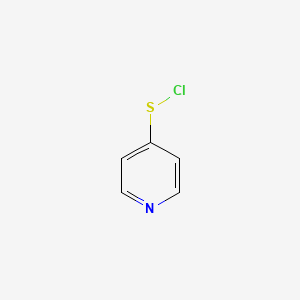
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
